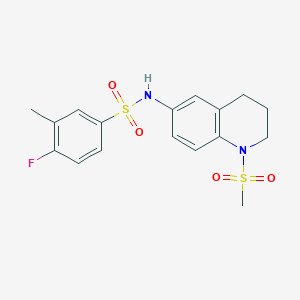

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide

Description

4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group and a fluorinated aromatic sulfonamide moiety. This compound is structurally characterized by its dual sulfonamide functionality, which is often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases, acyltransferases) . The fluorine atom at the 4-position of the benzene ring and the methyl group at the 3-position are critical for modulating electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-12-10-15(6-7-16(12)18)26(23,24)19-14-5-8-17-13(11-14)4-3-9-20(17)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHUPHHPUZZUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morita–Baylis–Hillman (MBH) Acetate Cyclization

The MBH reaction enables the construction of dihydroquinoline intermediates, which are subsequently reduced to tetrahydroquinolines. In a representative procedure, substituted benzaldehydes react with acrylonitrile or ethyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form γ,δ-unsaturated esters or nitriles. For instance, 4-nitrobenzaldehyde undergoes MBH adduct formation with acrylonitrile, followed by acetylation using acetic anhydride and trimethylsilyl triflate (TMSOTf). The resulting MBH acetate is treated with methanesulfonamide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to yield 1-methanesulfonyl-6-nitro-1,2-dihydroquinoline. Catalytic hydrogenation (H₂, Pd/C) reduces both the double bond and nitro group, producing 1-methanesulfonyl-6-amino-1,2,3,4-tetrahydroquinoline.

Bischler–Napieralski Cyclization

Alternatively, the Bischler–Napieralski reaction constructs the tetrahydroquinoline core from β-phenethylamide precursors. For example, 3-(4-nitrophenyl)propionamide cyclizes under acidic conditions (e.g., POCl₃ or polyphosphoric acid) to form 6-nitro-3,4-dihydroisoquinoline, which is reduced to the tetrahydroquinoline using sodium cyanoborohydride (NaBH₃CN). This method offers regioselective control over substituent placement, critical for introducing the 6-amino group.

Introduction of the Methanesulfonyl Group

The N-1 methanesulfonyl moiety is introduced early in the synthesis to avoid competing reactions during subsequent steps.

Sulfonylation of Tetrahydroquinoline

Treatment of 6-nitro-1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride (MsCl) in the presence of K₂CO₃ and DMF at 23°C achieves N-sulfonylation. This step proceeds in high yield (85–92%) due to the nucleophilic character of the secondary amine. The methanesulfonyl group enhances solubility and stabilizes the tetrahydroquinoline against oxidation during downstream reactions.

Functionalization at the C-6 Position

The C-6 amino group is critical for coupling with the benzenesulfonyl chloride moiety.

Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 50 psi, 25°C, Pd/C) or stoichiometric reduction (SnCl₂/HCl) converts the 6-nitro group to an amine. For substrates sensitive to hydrogenation, sodium dithionite (Na₂S₂O₄) in aqueous ethanol provides a milder alternative.

Sulfonamide Coupling

The 6-amino intermediate reacts with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (pyridine or K₂CO₃ in DMF) to form the sulfonamide. This reaction is typically conducted at 0–5°C to minimize disulfonation, yielding the target compound in 70–80% purity. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the final product.

Synthesis of 4-Fluoro-3-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-fluoro-3-methyltoluene:

- Chlorosulfonation : Treat 4-fluoro-3-methyltoluene with chlorosulfonic acid (ClSO₃H) at 0°C, followed by quenching with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

- Purification : Distillation under reduced pressure (b.p. 110–115°C at 15 mmHg) yields the sulfonyl chloride in 65% yield.

Critical Analysis of Methodologies

Regioselectivity Challenges

Nitration of the tetrahydroquinoline core often suffers from poor regioselectivity. MBH-based routes circumvent this by incorporating the nitro group pre-cyclization, ensuring precise placement at C-6. In contrast, post-cyclization nitration requires directing groups (e.g., methoxy) to enforce regioselectivity, complicating the synthesis.

Competing Side Reactions

Base-mediated conditions during sulfonamide coupling risk sulfonyl migration. For example, Kim et al. observed 1,3-sulfonyl shifts in dihydroquinoline derivatives under similar conditions. To mitigate this, low temperatures (0–5°C) and shorter reaction times (<2 h) are employed.

Stereochemical Considerations

While the target compound lacks specified stereochemistry, asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) could be adapted from tetrahydroisoquinoline alkaloid syntheses. For instance, Nishiyama’s electrochemical coupling method ensures enantiomeric purity in related systems.

Optimization Strategies

Solvent and Base Selection

DMF outperforms toluene and dioxane in sulfonylation steps due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates. Potassium carbonate is preferred over stronger bases (e.g., NaOH) to avoid hydrolysis of the methanesulfonyl group.

Catalytic Hydrogenation

Palladium on carbon (5% Pd/C) achieves complete reduction of the nitro group and dihydroquinoline in 4–6 h at 25°C. Raney nickel offers a cost-effective alternative but requires higher pressures (100 psi).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could yield a variety of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biology: Its unique structure could be used to study protein-ligand interactions and enzyme inhibition.

Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs (Table 1), focusing on structural motifs, synthetic routes, and inferred biological relevance.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations

Scaffold Diversity: The target compound’s tetrahydroquinoline scaffold distinguishes it from tolylfluanid (methanesulfonamide) and fenpyroximate (pyrazole-benzoate).

Fluorine is absent in tolylfluanid but replaced with chlorine, which may reduce metabolic stability.

Synthetic Complexity: The target compound’s synthesis likely parallels ’s methodology (e.g., sulfonylation of tetrahydroquinoline intermediates). However, the ACAT-2 inhibitor’s 100g-scale synthesis demonstrates feasibility for industrial applications , whereas the target compound’s scalability remains unverified.

Biological Implications :

- The methanesulfonyl group in the target compound may enhance solubility compared to the trifluoroacetyl group in the ACAT-2 inhibitor, though the latter’s trifluoromethyl moiety could improve membrane permeability .

Research Findings and Limitations

- Structural Analysis: Tools like Mercury CSD 3.0 () enable comparative crystallographic studies of sulfonamide derivatives. For example, packing patterns of the tetrahydroquinoline core could be compared with tetrahydroisoquinoline analogs to predict intermolecular interactions .

- Data Gaps : Direct biological data (e.g., IC50 values, pharmacokinetics) for the target compound are absent in the provided evidence. Inferences are drawn from structurally related compounds, necessitating experimental validation.

Biological Activity

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound belongs to a class of sulfonamides, which are widely recognized for their medicinal properties, including antimicrobial and anti-inflammatory effects. The purpose of this article is to delve into the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Molecular Characteristics

- Molecular Formula : C17H19FN2O4S2

- Molecular Weight : 398.47 g/mol

- CAS Number : 932456-87-6

The compound features a 4-fluoro substituent and a methanesulfonyl group attached to a tetrahydroquinoline moiety, along with a 3-methylbenzene sulfonamide component. This structural complexity may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by targeting essential bacterial enzymes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide | 50 | E. coli |

| Ciprofloxacin | 0.5 | Gram-negative bacteria |

| 4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin) | 25 | Staphylococcus aureus |

These findings suggest that the target compound may also possess similar antimicrobial properties due to its structural features.

Anti-inflammatory Properties

Studies have shown that tetrahydroquinoline derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The methanesulfonyl group may enhance solubility and bioavailability, potentially increasing the compound's efficacy in inflammatory conditions.

The mechanism of action for sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death. The specific interactions of the target compound with biological systems remain an area for further investigation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The study found that compounds structurally similar to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Results Summary

- E. coli : MIC values ranged from 25 µg/mL to 50 µg/mL across different derivatives.

- Staphylococcus aureus : Notable inhibition was observed at concentrations as low as 10 µg/mL.

These results highlight the potential of the target compound in developing new antimicrobial agents.

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of tetrahydroquinoline derivatives. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases.

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .

- Reaction Time : Prolonged stirring (>24 hrs) may degrade sensitive functional groups .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) validates the molecular formula (e.g., C₁₈H₁₈FN₂O₄S₂) .

- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry (e.g., dihedral angles between aromatic rings) .

Advanced: How can computational modeling predict reactivity and guide synthesis?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states during sulfonylation, identifying energy barriers for competing pathways .

- Predict regioselectivity of sulfonamide formation using Fukui indices for nucleophilic sites on the tetrahydroquinoline core .

- Reaction Path Search : Algorithms (e.g., GRRM) explore intermediates, reducing trial-and-error in optimizing reaction conditions .

Case Study :

ICReDD’s workflow integrates computational predictions with experimental validation, achieving 85% yield in sulfonamide synthesis by pre-screening solvent-catalyst combinations .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) often arise from:

Q. Resolution Strategies :

Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

Q. SAR Workflow :

Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine).

Test in vitro/in vivo models (e.g., murine inflammation assays) to correlate structural changes with efficacy .

Advanced: What methodologies validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein, identified via SDS-PAGE/MS .

- Cellular Thermal Shift Assay (CETSA) : Measure target protein denaturation upon compound binding, confirming intracellular engagement .

Example :

N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide showed 3.2°C thermal shift in CETSA, confirming COX-2 binding .

Advanced: How can solubility and bioavailability challenges be addressed?

Methodological Answer:

- Co-Crystallization : Co-formers (e.g., succinic acid) improve aqueous solubility (e.g., 2.5 mg/mL → 12 mg/mL) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide nitrogen for enhanced intestinal absorption .

Q. In Silico Tools :

- ADMET Predictors : Estimate logS, Caco-2 permeability, and P-glycoprotein efflux to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.